molecular formula C13H16N2O3 B15247312 tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate

tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate

Cat. No.: B15247312
M. Wt: 248.28 g/mol
InChI Key: PCAVVYHOGSRUTK-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate is a substituted indazole derivative featuring a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 5-position, and a methyl group at the 3-position of the indazole core. The tert-butyl group enhances steric protection of reactive sites, improving stability during synthetic processes . The hydroxyl group at position 5 may participate in hydrogen bonding, influencing crystallinity and intermolecular interactions .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 5-hydroxy-3-methylindazole-1-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-8-10-7-9(16)5-6-11(10)15(14-8)12(17)18-13(2,3)4/h5-7,16H,1-4H3

InChI Key

PCAVVYHOGSRUTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions depend on the specific transformation desired, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde derivative, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate 5-OH, 3-CH3, 1-Boc C13H16N2O3 248.28 (calc.) Potential enzyme inhibitor; hydrogen-bond donor
tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate 5-O-Si(t-Bu)Me2, 3-I, 1-Boc C18H27IN2O3Si 474.4 Stabilized hydroxyl (silyl ether); used in halogenation reactions
tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate 5-Br, 1-Boc (indoline core) C13H16BrNO2 298.18 Intermediate in CYP enzyme inhibitor synthesis
tert-Butyl 5-amino-1H-pyrazole-3-carboxylate 5-NH2, 3-CO2t-Bu (pyrazole core) C8H13N3O2 183.21 Amino group for nucleophilic coupling
tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate 7-OCH3, 3-I, 1-Boc C13H15IN2O3 374.18 Electron-withdrawing iodine enhances electrophilic reactivity

Structural and Functional Differences

Substituent Effects: Hydroxyl vs. Silyl Ether: The hydroxyl group in the target compound is a hydrogen-bond donor, critical for crystallinity and molecular recognition . In contrast, the silyl ether in protects the hydroxyl group during synthesis, enabling selective deprotection . Methyl vs. Iodo: The 3-methyl group in the target compound provides steric hindrance without electronic activation, whereas 3-iodo substituents (e.g., ) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

Core Heterocycle :

  • Indazole (target compound) vs. indoline () vs. pyrazole (). Indazoles exhibit stronger π-π stacking and hydrogen-bonding capacity than pyrazoles, enhancing binding to biological targets .

Synthetic Utility: The tert-butyl carbamate group (Boc) in all compounds serves as a protective group for NH functionalities, removable under acidic conditions . Bromo and iodo analogs () are intermediates for further functionalization, while amino derivatives () enable amide bond formation .

Physicochemical and Stability Comparisons

Property This compound tert-Butyl 5-((t-BDMS)oxy)-3-I-1H-indazole-1-carboxylate tert-Butyl 5-bromo-1H-indole-1-carboxylate
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Low (hydrophobic silyl ether) High in DCM, THF
Stability Stable under inert conditions; OH may oxidize Air-stable due to silyl protection Light-sensitive (bromide)
Melting Point Not reported Not reported 120–122°C
Reactivity OH participates in H-bonding; methyl inert Iodo group reactive in cross-couplings Bromine amenable to substitution

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate?

Synthesis typically involves multi-step protocols starting from substituted precursors. Key steps include indole ring formation and Boc (tert-butoxycarbonyl) protection. For example, the indole nitrogen is protected using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP catalysis). Subsequent functionalization of the hydroxyl and methyl groups is achieved via controlled oxidation or substitution reactions. Purification often involves column chromatography under inert atmospheres to prevent decomposition .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential methods include:

  • 1H/13C NMR : To confirm substituent positions and aromatic ring integrity.
  • IR Spectroscopy : For identifying hydroxyl (-OH) and carbonyl (C=O) groups.
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Provides definitive bond lengths and angles, resolving stereochemical ambiguities .

Q. How can researchers ensure reproducibility in synthetic protocols?

Strict adherence to reaction conditions (temperature, solvent, catalyst ratio) and rigorous purification (e.g., chromatography, recrystallization) is critical. Analytical HPLC or TLC should monitor reaction progress, while NMR confirms intermediate purity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Programs like SHELXL enable high-precision refinement of X-ray data, particularly for hydrogen bonding and torsional angles. Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bonding motifs, clarifying molecular packing and stability .

Q. What strategies optimize reaction yields while minimizing side products?

Methodological approaches include:

  • Design of Experiments (DoE) : Systematically varies parameters (temperature, catalyst loading).
  • Inert Atmosphere : Prevents oxidation of sensitive intermediates.
  • Continuous Flow Reactors : Enhances mixing and heat transfer (hypothesized from analogous systems due to limited direct data). Post-reaction, quenching protocols and selective extraction improve yield .

Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?

Hydrogen bonds between the hydroxyl group and carboxylate oxygen or solvent molecules stabilize crystal lattices. Graph set analysis (e.g., R₂²(8) motifs) reveals directional interactions, impacting solubility and melting behavior .

Q. What analytical approaches address discrepancies in reported synthetic yields?

Comparative studies should:

  • Replicate protocols with identical reagents and equipment.
  • Use quantitative NMR or LC-MS to assess purity.
  • Evaluate solvent polarity and catalyst activity variations. Contradictions often arise from unaccounted moisture sensitivity or side reactions during Boc protection .

Methodological Recommendations

  • Crystallography : Validate structures using PLATON or SHELXLE to detect twinning or disorder .
  • Synthetic Reproducibility : Document solvent batch purity and reaction vessel material (glass vs. polymer) .
  • Data Contradictions : Cross-reference with analogous indazole derivatives when direct data is scarce .

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